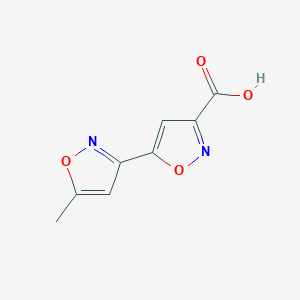
5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid, commonly known as MOCA, is a heterocyclic organic compound. It is used in scientific research as a biochemical probe to study the structure and function of proteins. MOCA has been found to be an effective tool in drug discovery and development due to its unique chemical properties.
Mecanismo De Acción
MOCA works by binding to specific amino acid residues on proteins, altering their structure and function. This can lead to changes in enzymatic activity, receptor signaling, and protein-protein interactions. MOCA has been found to be highly selective in its binding to proteins, making it a valuable tool in scientific research.
Biochemical and Physiological Effects:
MOCA has been found to have a range of biochemical and physiological effects on proteins. It can alter enzymatic activity, modulate receptor signaling, and affect protein-protein interactions. MOCA has been used to study a wide range of proteins, including kinases, proteases, and G protein-coupled receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOCA has several advantages as a biochemical probe for scientific research. It is highly selective in its binding to proteins, making it a valuable tool for studying specific proteins and their functions. MOCA is also stable and easy to handle, making it suitable for use in a wide range of laboratory experiments.
However, MOCA also has some limitations. It can be difficult to synthesize and requires specialized equipment and expertise in organic chemistry. MOCA can also be toxic in high concentrations, making it important to handle with care in the laboratory.
Direcciones Futuras
There are several potential future directions for the use of MOCA in scientific research. One area of interest is the development of new drugs that target specific proteins using MOCA as a biochemical probe. Another potential application is the use of MOCA in the study of protein-protein interactions, which could lead to new insights into cellular signaling pathways.
In addition, there is ongoing research into the development of new methods for synthesizing MOCA and other heterocyclic compounds. These advances could lead to new applications for MOCA in drug discovery and development, as well as other areas of scientific research.
Conclusion:
In conclusion, MOCA is a valuable tool in scientific research due to its ability to bind to specific proteins and modify their activity. MOCA has been used to study a wide range of proteins and has potential applications in drug discovery and development, as well as other areas of scientific research. While MOCA has some limitations, ongoing research into its synthesis and applications is likely to lead to new insights and discoveries in the future.
Métodos De Síntesis
MOCA can be synthesized through a multi-step process that involves the reaction of 2-amino-5-methyl-1,3-oxazole with ethyl 2-chloro-3-oxobutanoate. The resulting intermediate is then treated with hydrochloric acid to yield MOCA. The synthesis of MOCA requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
MOCA is widely used in scientific research as a biochemical probe to study the structure and function of proteins. It has been found to be an effective tool in drug discovery and development due to its ability to bind to proteins and modify their activity. MOCA is commonly used in the study of enzymes, receptor-ligand interactions, and protein-protein interactions.
Propiedades
IUPAC Name |
5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-4-2-5(9-13-4)7-3-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEOHFYGZHMNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

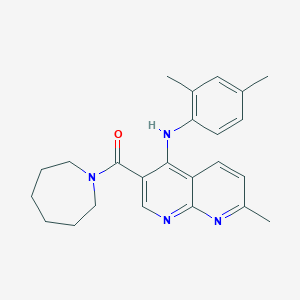
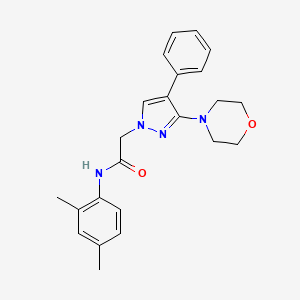

![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)
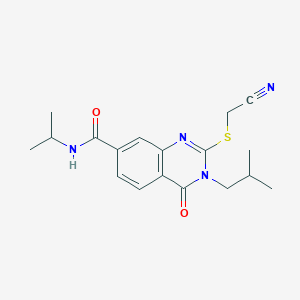
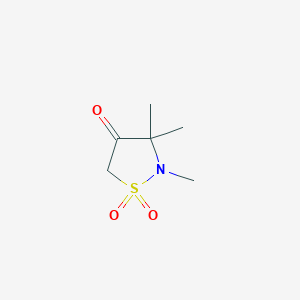
![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)
![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)
![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)
![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2760716.png)
![2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2760717.png)
